molecular formula C20H28N2O B5665677 N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide

N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide

Cat. No.: B5665677
M. Wt: 312.4 g/mol
InChI Key: BSSDXDRGWVMHCL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide: is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using cyclohexylamine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Reduction reactions can target the quinoline core or the carboxamide group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Hydroxylated or carbonylated quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound can be explored for its potential therapeutic effects in various diseases, including infectious diseases and cancer.

    Industry: The compound can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide depends on its specific biological target. Potential mechanisms include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

    N-cyclohexyl-2,4-dimethylquinoline-1(2H)-carboxamide: Similar structure with fewer methyl groups.

    N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide: Similar structure with one less methyl group.

    N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.

Uniqueness: N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide is unique due to its specific arrangement of methyl groups and the presence of both a cyclohexyl group and a carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2,2,4,7-tetramethylquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-14-10-11-17-15(2)13-20(3,4)22(18(17)12-14)19(23)21-16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSDXDRGWVMHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)NC3CCCCC3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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